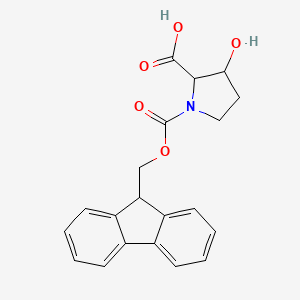

1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality 1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-17-9-10-21(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22H,9-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSYYVTUCHIRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Scientist's Technical Guide to 1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid (CAS 1822499-28-4): Synthesis, Application, and Characterization

Abstract: This guide provides an in-depth technical overview of 1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid, a specialized proline analog for peptide synthesis. We will explore its core chemical attributes, its strategic application in Solid-Phase Peptide Synthesis (SPPS), and the analytical methodologies required for verification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage modified amino acids to create peptides with enhanced structural and functional properties.

Core Chemical Attributes and Strategic Value

1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid belongs to a class of conformationally constrained amino acids that are invaluable in peptide science.[1][2] The pyrrolidine ring, characteristic of proline, introduces a rigid kink into the peptide backbone, which can pre-organize a peptide into a specific bioactive conformation.[3] The presence of the hydroxyl group at the 3-position provides a versatile handle for post-synthesis modifications, such as glycosylation or the attachment of labels, and can also influence the peptide's stability and binding interactions through hydrogen bonding.[3][4]

The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making this building block perfectly suited for the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[5]

Caption: Chemical Structure of the Topic Compound.

Physicochemical and Handling Data

The following table summarizes key quantitative data for this compound, essential for experimental design and laboratory handling.

| Property | Value | Source(s) |

| CAS Number | 1822499-28-4 | [6] |

| Molecular Formula | C₂₀H₁₉NO₅ | [6][7] |

| Molecular Weight | 353.37 g/mol | [6][7] |

| Typical Purity | ≥98% (HPLC) | [7] |

| Appearance | White to off-white solid | [4] |

| Storage Conditions | 2-8°C, inert atmosphere, dark place | [8] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of 1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid is as a building block in SPPS.[4] Its incorporation allows for the creation of peptides with unique structural features not accessible with the 20 proteinogenic amino acids. The general workflow for incorporating this or any Fmoc-amino acid follows a well-established cyclical process.[5][9]

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocol for Incorporation

This protocol outlines the manual coupling of 1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., Rink Amide, 2-chlorotrityl) with a free amine terminus.[10]

-

1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid.

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).[10]

-

Coupling Reagents:

-

Washing Solvents: DMF, Dichloromethane (DCM).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[5]

Methodology (0.1 mmol scale):

-

Resin Preparation:

-

Fmoc Deprotection (If required):

-

Drain the DMF from the swollen resin.

-

Add 5-8 mL of 20% piperidine/DMF solution to the resin. Agitate for 3 minutes. Drain.[9]

-

Add a fresh 5-8 mL of 20% piperidine/DMF solution. Agitate for 10-15 minutes to ensure complete deprotection.[9]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 8 mL) to remove all traces of piperidine.[9]

-

Senior Scientist Insight: The two-step deprotection minimizes side reactions. A positive Kaiser test (deep blue beads) can confirm the presence of the newly freed primary amine before proceeding.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid (3 equivalents, ~106 mg) and HATU (2.9 equivalents, ~110 mg) in ~5 mL of DMF.[9]

-

Add DIEA (6 equivalents, ~105 µL) to the activation mixture. A slight color change may be observed. Allow the mixture to pre-activate for 2-5 minutes.[9]

-

Senior Scientist Insight: Proline analogs can be sterically hindered, making coupling more difficult. Using a potent activator like HATU is preferred over older reagents like TBTU or DCC to ensure a high coupling efficiency and minimize the need for double coupling.[11]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[5]

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the peptide-resin thoroughly with DMF (5 x 8 mL) to remove excess reagents.

-

Senior Scientist Insight: At this stage, a negative Kaiser test (yellow/clear beads) indicates a successful coupling reaction with no remaining free amines. If the test is positive, a second coupling (recoupling) may be necessary.[9]

-

-

Chain Elongation or Final Cleavage:

-

To add the next amino acid, return to Step 2 (Fmoc Deprotection).

-

If the peptide sequence is complete, wash the resin with DCM (3 x 8 mL), and dry the peptide-resin under vacuum.[9]

-

-

Cleavage and Global Deprotection:

-

Place the dried peptide-resin in a suitable flask.

-

Add the cleavage cocktail (e.g., 5-10 mL of TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.[5][9]

-

Senior Scientist Insight: The TIS acts as a scavenger to prevent side reactions with sensitive residues. The water aids in the cleavage process.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and allow the white peptide pellet to air dry.

-

Analytical Characterization

Post-synthesis, the identity and purity of the peptide must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold-standard techniques for this validation.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the crude peptide. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically employed. The purity is calculated by integrating the area of the main product peak relative to the total peak area.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of all amino acids, including the modified proline analog. Techniques like MALDI-TOF or ESI-MS are common.[12]

Example Analytical Data for a Hypothetical Peptide

For a hypothetical peptide Ac-Gly-(3-OH-Pyr)-Ala-NH₂, the expected analytical results would be:

| Analysis Method | Parameter | Expected Value | Observed Value |

| HPLC | Purity | >95% (post-purification) | 97.2% |

| ESI-MS | Molecular Formula | C₁₃H₂₂N₄O₅ | - |

| ESI-MS | Monoisotopic Mass (M) | 314.1594 Da | - |

| ESI-MS | Mass-to-Charge [M+H]⁺ | 315.1667 Da | 315.1665 Da |

Conclusion

1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid is a powerful and versatile building block for peptide chemists. Its rigid pyrrolidine core allows for precise conformational control, while the hydroxyl group provides opportunities for further functionalization, making it a key component in the design of sophisticated peptides for drug discovery, biomaterials, and fundamental biological research.[4][13] The successful application of this reagent relies on a solid understanding of Fmoc-SPPS principles, particularly the use of potent activation strategies to overcome potential steric hindrance and ensure high-yield synthesis of the desired target peptide.

References

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Vertex AI Search [Online].

- A Technical Guide to Fmoc-HoPro-OH: Properties, Synthesis Applications, and Protocols. Benchchem [Online].

- Peptide Synthesis. Bio-protocol [Online].

- Solid-phase synthesis of C-terminally modified peptides. Radboud Repository [Online].

- Fmoc-Hyp-OH [88050-17-3]. Aapptec Peptides [Online].

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, UC Irvine [Online].

- Fmoc Solid Phase Peptide Synthesis. ChemPep [Online].

- Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate [Online].

- Fmoc-Gly-Pro-Hyp-OH | Tripeptide. MedChemExpress [Online].

- Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog [Online].

- Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv.org [Online].

- Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing) [Online].

- FMOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID CAS#: 296774-32-8. ChemicalBook [Online].

- Synthesis of Fmoc-Pro-Hyp(TBDPS)-Gly-OH and Its Application as a Versatile Building Block for the Preparation of Collagen Model Peptides. ResearchGate [Online].

- Proline Derivatives and Analogs. Sigma-Aldrich [Online].

- Hydroxyproline-containing collagen analogs trigger the release and activation of collagen-sequestered proMMP-2 by competition with prodomain-derived peptide P33-42. PMC [Online].

- Specifications of 1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid. Capot Chemical [Online].

- Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid. Chem-Impex [Online].

- Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as bulk powder from online vendors. ResearchGate [Online].

- (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid. Sigma-Aldrich [Online].

- Fmoc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylicacid | CAS 296774-32-8. SCBT [Online].

- 1932810-08-6|(2R,3S)-1-n-fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid. BLDpharm [Online].

- Analytical performance evaluation of four cartridge-type blood gas analyzers. PubMed [Online].

- Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv [Online].

- DEN190028 decision summary. accessdata.fda.gov [Online].

- Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid - 250 mg. Anaspec [Online].

- a-Cyano-4-hydroxycinnamic acid, 1g. Bruker Store [Online].

- US EPA - ILV for 2,4-D & Degradates in Soil/Sediment. US EPA [Online].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Proline Derivatives and Analogs [sigmaaldrich.com]

- 3. lifetein.com [lifetein.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. capotchem.com [capotchem.com]

- 7. scbt.com [scbt.com]

- 8. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | 4298-08-2 [sigmaaldrich.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

- 12. store.bruker.com [store.bruker.com]

- 13. biorxiv.org [biorxiv.org]

Stereochemical Dynamics in Peptide Synthesis: A Comparative Analysis of Fmoc-3-Hydroxyproline and Fmoc-4-Hydroxyproline

Executive Summary

In the realm of peptide engineering and biomimetic material design, the structural nuances of proline derivatives dictate the macroscopic properties of the synthesized macromolecules. As a Senior Application Scientist, I have observed firsthand that the substitution of a single regioisomer—specifically transitioning from 4-hydroxyproline (4-Hyp) to 3-hydroxyproline (3-Hyp)—can fundamentally alter the thermodynamic folding landscape of a peptide. This technical guide elucidates the mechanistic causality behind these structural differences and provides self-validating protocols for integrating their Fmoc-protected derivatives into Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality: Stereoelectronics vs. Steric Hindrance

The collagen triple helix, characterized by the repeating sequence Xaa-Yaa-Gly, relies heavily on the precise stereochemistry of its constituent amino acids. The incorporation of 4(R)-hydroxy-L-proline in the Yaa position is a classic example of evolutionary optimization.

The causality behind its stabilizing effect is rooted in stereoelectronics. The electronegative hydroxyl group at the 4-position induces a strong gauche effect, which forces the pyrrolidine ring into a Cγ-exo pucker. This specific pucker preorganizes the main-chain dihedral angles (φ and ψ) to perfectly match the stringent geometric requirements of the Yaa position, thereby dramatically increasing the thermal stability of the triple helix 1.

Conversely, 3(S)-hydroxy-L-proline behaves entirely differently. In its natural Xaa position, the inductive effect of the 3-hydroxyl group slightly withdraws electron density, diminishing the strength of the interstrand hydrogen bond and leading to minor destabilization. However, when 3-Hyp is artificially placed in the Yaa position, the destabilization is severe. The distinct pyrrolidine ring pucker of 3-Hyp leads to inappropriate main-chain dihedral angles and induces massive interstrand steric clashes, preventing the strands from winding tightly around the common axis 2.

Logical pathway of stereoelectronic effects governing collagen triple helix stability.

Quantitative Structural Comparison

To streamline decision-making in drug development and biomaterials research, the structural and synthetic parameters of these two Fmoc-derivatives are summarized below.

| Parameter | Fmoc-4-Hydroxyproline | Fmoc-3-Hydroxyproline |

| Stereochemical Configuration | 4(R) | 3(S) |

| Natural Collagen Position | Yaa | Xaa |

| Predominant Ring Pucker | Cγ-exo | Variable (Sterically hindered) |

| Triple Helix Impact (Yaa) | Highly Stabilizing (ΔTm > 0) | Severely Destabilizing (ΔTm < 0) |

| Primary Mechanistic Driver | Stereoelectronic (Gauche effect) | Inductive effect & Steric clashes |

| SPPS Coupling Kinetics | Rapid (Standard activation) | Moderate (Requires optimization) |

Implications for Solid-Phase Peptide Synthesis (SPPS)

When translating these structural principles into synthetic execution, Fmoc-4-hydroxyproline and Fmoc-3-hydroxyproline exhibit distinct kinetic profiles during SPPS. Fmoc-4-Hyp-OH generally couples with high efficiency using standard carbodiimide/triazole chemistry (e.g., DIC/Oxyma) . However, the closer proximity of the hydroxyl group to the α-amine in Fmoc-3-Hyp-OH can introduce subtle steric hindrance during the formation of the active ester, necessitating optimized coupling parameters to prevent sequence truncation or deletion errors. Furthermore, specialized applications such as sorting signal recognition by enzymes like Sortase A highlight the necessity of precise stereochemical control when substituting proline mimics 3.

Self-Validating Experimental Protocols

In my laboratory, trustworthiness is established through self-validating systems. A protocol is only robust if it contains internal checkpoints that prevent the propagation of errors. Below are the definitive workflows for synthesizing and evaluating hydroxyproline-rich peptides.

Self-validating workflow for SPPS and CD thermal denaturation of collagen-mimetic peptides.

Protocol 1: Self-Validating Fmoc-SPPS of Hydroxyproline Peptides

-

Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 × 5 mins).

-

Validation Checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the deprotection effluent. A return to a flat baseline indicates complete deprotection; proceed to coupling.

-

-

Amino Acid Activation: Dissolve 4 equivalents of Fmoc-4-Hyp-OH (or Fmoc-3-Hyp-OH) and 4 equivalents of Oxyma Pure in DMF. Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Allow 3 minutes for active ester formation.

-

Coupling: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

-

Validation Checkpoint: Perform a Kaiser test on a micro-cleaved resin bead. A yellow solution (negative) confirms complete coupling. A blue solution (positive) indicates unreacted amines, automatically triggering a mandatory re-coupling cycle before the next deprotection step.

-

Protocol 2: Circular Dichroism (CD) Thermal Denaturation Assay

To evaluate the thermodynamic impact of the incorporated hydroxyproline isomer, we utilize CD spectroscopy.

-

Thermal Annealing: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) to a concentration of 0.2 mg/mL. Heat the sample to 85°C for 10 minutes, then cool to 4°C at a controlled rate of 0.1°C/min to allow proper triple-helix folding.

-

Spectral Validation: Scan the sample from 190 nm to 250 nm at 4°C.

-

Validation Checkpoint: The presence of a positive maximum at ~225 nm and a negative minimum at ~200 nm confirms the formation of a polyproline II-like triple helix. If these peaks are absent, the peptide remains a random coil, and thermal melting will yield invalid thermodynamic data.

-

-

Thermal Denaturation: Monitor the molar ellipticity at 225 nm while heating the sample from 4°C to 85°C at 1°C/min. Calculate the melting temperature (Tm) from the inflection point of the transition curve.

References

- Source: nih.

- Source: nih.

- Poly(4-hydroxy-l-proline ester)

- Source: acs.

Sources

Fmoc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid chemical properties

The following technical guide details the chemical properties, stereochemical implications, and synthetic utility of Fmoc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid .

Executive Summary

Fmoc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid (also known as Fmoc-trans-3-hydroxy-L-proline ) is a rigid, non-proteinogenic amino acid scaffold used extensively in peptidomimetic drug design and collagen research. Distinguished by its specific (2S,3S) stereochemistry, this residue exerts unique conformational constraints on the peptide backbone, influencing the cis/trans isomerization equilibrium of the preceding amide bond. While valuable for introducing polarity and hydrogen-bonding capability into hydrophobic pockets, the presence of a free secondary hydroxyl group during Solid-Phase Peptide Synthesis (SPPS) introduces specific "on-resin" risks—primarily O-acylation—that require modified synthetic protocols.

Chemical Identity & Physicochemical Properties[1][2][3]

The following data characterizes the commercially available Fmoc-protected derivative.

| Property | Specification |

| IUPAC Name | (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid |

| Common Name | Fmoc-trans-3-hydroxy-L-proline |

| CAS Number | 296774-32-8 (Fmoc derivative); 4298-08-2 (Unprotected core) |

| Molecular Formula | C₂₀H₁₉NO₅ |

| Molecular Weight | 353.37 g/mol |

| Stereochemistry | (2S) at |

| Isomeric Relationship | trans (The 3-OH and 2-COOH groups are on opposite faces of the pyrrolidine ring) |

| Solubility | Soluble in DMF, DMSO, NMP, DCM; Sparingly soluble in water |

| pKa (Core) |

Stereochemical Visualization

The (2S,3S) configuration dictates that the hydroxyl group is trans to the carboxyl group. This is distinct from cis-3-hydroxy-L-proline (2S,3R), which is often found in specific microbial peptides.

Conformational Analysis & Biological Relevance

Backbone Puckering and Cis/Trans Isomerism

Unlike flexible linear amino acids, the pyrrolidine ring of proline derivatives is constrained to specific "puckered" conformations.

-

C

-exo / C -

Amide Bond Geometry: Proline derivatives are unique because the preceding peptide bond (

) has a relatively high probability of adopting the cis conformation (~10-30% in water) compared to <0.1% for other amino acids. The 3-hydroxy substituent alters the energy barrier of this rotation, often stabilizing the trans amide bond more effectively than the cis-3-hydroxy isomer due to steric clashes in the cis state.

Role in Collagen Stability

While 4-hydroxyproline (4-Hyp) is the primary stabilizing force in the collagen triple helix via water-mediated bridging, 3-hydroxyproline (3-Hyp) is also present (e.g., in the sequence Gly-3Hyp-4Hyp). It plays a specialized role in intermolecular cross-linking and helix stability, though its stabilizing effect is generally weaker than that of 4-Hyp.

Synthetic Utility: SPPS Integration

Integrating Fmoc-(2S,3S)-3-Hyp-OH into SPPS requires careful handling of the secondary hydroxyl group.

The "Free Hydroxyl" Challenge: O-Acylation

If the hydroxyl group is left unprotected, it acts as a nucleophile. During the coupling of the next amino acid (AA

Consequence: Formation of branched depsipeptides (ester-linked side chains), leading to difficult-to-separate impurities and mass shifts (+AA mass).

Strategic Recommendations

Strategy A: Use of O-Protected Derivative (Recommended)

For high-fidelity synthesis, use Fmoc-trans-3-hydroxy-L-proline(tBu)-OH . The tert-butyl ether protects the hydroxyl group during coupling and is removed concomitantly with the resin cleavage (95% TFA).

-

Pros: Eliminates O-acylation; standard coupling protocols apply.

-

Cons: Higher raw material cost.

Strategy B: Using the Unprotected Derivative

If using the unprotected building block (e.g., for later functionalization or cost reasons), follow these protocols to minimize side reactions:

-

Avoid DMAP: Never use 4-dimethylaminopyridine (DMAP) during the coupling of the subsequent amino acid, as it catalyzes ester formation.

-

Use Hindered Bases: Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA.

-

Protocol:

-

Couple Fmoc-(2S,3S)-3-Hyp-OH using standard DIC/Oxyma or HBTU/DIPEA.

-

Capping: Perform an acetylation step (Ac2O/Pryidine) immediately if unreacted amines are suspected, though this risks acetylating the OH.

-

Next Coupling: Use a highly reactive, short-duration coupling for the next amino acid (e.g., HATU, 15 mins) to favor N-acylation over O-acylation.

-

Experimental Protocols

Protocol 1: Standard Coupling (Manual SPPS)

This protocol assumes the use of the unprotected Fmoc-(2S,3S)-3-Hyp-OH.

-

Activation: Dissolve 3.0 eq of Fmoc-(2S,3S)-3-Hyp-OH and 3.0 eq of HATU in DMF. Add 6.0 eq of DIPEA.

-

Coupling: Add solution to the resin-bound peptide. Agitate for 45–60 minutes at room temperature.

-

Monitoring: Kaiser test is ineffective for proline (secondary amine). Use the Chloranil Test or Isatin Test to verify coupling completion (Blue beads = free secondary amine; Colorless = coupled).

-

Washing: Wash resin

with DMF,

Protocol 2: Purity Analysis via HPLC[6]

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 65% B over 30 minutes.

-

Detection: UV at 220 nm (peptide bond) and 214 nm.

-

Expected Impurity: If O-acylation occurred, a peak with Mass =

will be observed.

Applications in Drug Development

-

Protease Resistance: The steric bulk of the 3-hydroxyl group hinders access to the peptide bond by proteolytic enzymes, increasing the metabolic half-life of peptide drugs.

-

Macrocyclization Handles: The free hydroxyl group (if orthogonal protection is used) can serve as a handle for ester-linkage cyclization or the attachment of fluorophores/PEG chains post-synthesis.

-

Integrin Inhibitors: 3-substituted proline analogs are frequently screened in RGD (Arg-Gly-Asp) mimetics to tune the selectivity for specific integrin subtypes (

vs

References

-

Santa Cruz Biotechnology. Fmoc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid Product Data. Retrieved from

-

ChemicalBook. FMOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID Properties and CAS. Retrieved from

-

National Institutes of Health (NIH). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches. Discusses O-acylation side reactions. Retrieved from

-

BOC Sciences. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid Stereochemistry and Synthesis. Retrieved from

-

ChemPep. Side Reactions in Fmoc SPPS. Detailed analysis of aspartimide and esterification risks. Retrieved from

The Biological Role of 3-Hydroxyproline in Collagen Stability

This guide explores the paradoxical and critical role of 3-hydroxyproline (3Hyp) in collagen biology.[1] Unlike its abundant counterpart 4-hydroxyproline (4Hyp), which stabilizes the triple helix through stereoelectronic effects, 3Hyp often destabilizes the individual helix thermally but is essential for proper fibril assembly and supramolecular integrity.

Executive Summary: The Stability Paradox

In the collagen research community, 3-hydroxyproline (3Hyp) represents a structural paradox. While 4-hydroxyproline (4Hyp) is universally recognized as the thermal stabilizer of the collagen triple helix (

However, biological stability is not merely thermodynamic. 3Hyp residues, particularly the highly conserved residue at position Pro-986 in the

This guide dissects the molecular mechanics of 3Hyp, the P3H1-CRTAP-CypB biosynthetic complex, and the analytical protocols required to distinguish this rare modification from its isomer, 4Hyp.

Molecular Architecture: 3Hyp vs. 4Hyp

To understand the role of 3Hyp, one must contrast it with the canonical stabilizer, 4Hyp.

Stereoelectronic Effects

Collagen stability relies on the pucker of the pyrrolidine ring.

-

4-Hydroxyproline (4Hyp): The electronegative oxygen at the

position (in the R-configuration) imposes a -

3-Hydroxyproline (3Hyp): The hydroxyl group is at the

position. In the Xaa position, 3Hyp often adopts a conformation that does not favor the tight packing of the triple helix as strongly as Pro or 4Hyp. Experimental data indicates that replacing Pro with 3Hyp in model peptides decreases the

The "Inter-Helix" Hypothesis

If 3Hyp destabilizes the single helix, why is it conserved? The consensus mechanism suggests Supramolecular Stabilization .

-

Fibril Assembly: 3Hyp residues project outward from the helix surface, acting as specific hydrogen-bonding nodes for intermolecular cross-linking or water-bridging between adjacent tropocollagen molecules.

-

Folding Timing: The hydroxylation event itself, mediated by the P3H1 complex, may act as a "checkpoint" in the ER, regulating the timing of helix folding to prevent premature aggregation.

Table 1: Comparative Biophysics of Hydroxyprolines

| Feature | 4-Hydroxyproline (4Hyp) | 3-Hydroxyproline (3Hyp) |

| Primary Location | Yaa position (Gly-Xaa-Hyp ) | Xaa position (Gly-3Hyp -4Hyp) |

| Abundance | High (~100 residues/chain) | Rare (1-2 residues/chain, e.g., Pro986) |

| Ring Pucker | Variable/ | |

| Thermal Effect ( | Increases stability ( | Decreases/Neutral ( |

| Biological Function | Intramolecular Helix Stability | Intermolecular Fibril Assembly & Chaperoning |

The Biosynthetic Machinery: P3H1-CRTAP-CypB Complex

The formation of 3Hyp is not a solitary enzymatic event but the product of a highly coordinated chaperone complex in the rough Endoplasmic Reticulum (rER).

The Triad Components

-

P3H1 (Prolyl 3-Hydroxylase 1): The catalytic enzyme (encoded by LEPRE1).[2][3] It requires

, -

CRTAP (Cartilage Associated Protein): A non-catalytic helper protein essential for the stability of P3H1. It lacks the dioxygenase domain but shares structural homology.[4]

-

CypB (Cyclophilin B): A peptidyl-prolyl cis-trans isomerase (PPIase).[5][6] It catalyzes the rate-limiting step of collagen folding (isomerization of Pro peptide bonds).

Mechanism of Action

The complex performs dual functions: Modification and Chaperoning .

-

Mutual Stabilization: P3H1 and CRTAP protect each other from proteasomal degradation. Loss of one results in the degradation of the other.

-

Catalysis: The complex binds to the unfolded procollagen

-chain. P3H1 hydroxylates Pro-986. -

Folding Control: CypB isomerizes proline residues to the trans state, allowing the zipper-like folding of the triple helix to proceed C-to-N terminus.

Diagram 1: The P3H1-CRTAP-CypB Biosynthetic Pathway

Caption: The P3H1/CRTAP/CypB complex acts as an obligate chaperone. Mutual stabilization between P3H1 and CRTAP is required for 3-hydroxylation activity.[2]

Pathological Implications: Recessive Osteogenesis Imperfecta

Defects in the 3-hydroxylation machinery lead to distinct forms of Osteogenesis Imperfecta (OI), characterized not by collagen mutations (as in dominant OI), but by post-translational modification defects .[7]

The "Over-Modification" Phenomenon

When the P3H1 complex is absent (e.g., CRTAP or LEPRE1 null mutations):

-

Delayed Folding: CypB is not effectively recruited to the chain. The rate-limiting cis-trans isomerization slows down.

-

Enzyme Exposure: The unfolded chains remain exposed to Lysyl Hydroxylase (LH) and Glycosyltransferases for an extended period.

-

Result: The collagen helix becomes "over-modified" (excessive hydroxylysine and glycosylation) throughout its length, despite lacking the single 3Hyp residue.

-

Clinical Outcome: Severe bone fragility (OI Type VII and VIII).[2][8]

Analytical Protocol: Distinguishing 3Hyp from 4Hyp

Quantifying 3Hyp is challenging because it is isobaric with 4Hyp (Mass: 131.13 Da). Standard LC-MS methods often co-elute them. The following protocol utilizes differential fragmentation and chromatographic separation.

Methodological Workflow

Objective: Separate and quantify 3Hyp in collagen hydrolysates.

Step 1: Acid Hydrolysis

-

Reagent: 6N HCl containing 0.1% phenol (antioxidant).

-

Condition: 110°C for 20–24 hours under vacuum or inert gas (

). -

Note: Standard hydrolysis converts trans-3-Hyp and trans-4-Hyp partially to their cis isomers, but trans forms remain dominant.

Step 2: Derivatization (Optional but Recommended)

-

Use ACCQ-Tag (Waters) or Fmoc-Cl to increase retention on C18 columns.

-

Alternative: Use HILIC (Hydrophilic Interaction Liquid Chromatography) for underivatized amino acids.

Step 3: LC-MS/MS Separation

-

Column: High-strength silica C18 or specialized HILIC column.

-

Differentiation Strategy:

Diagram 2: LC-MS/MS Differentiation Workflow

Caption: Workflow for distinguishing isobaric hydroxyprolines using differential MRM transition ratios.

References

-

Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen. Natural Product Reports, 19(1), 49-59.

-

Morello, R., et al. (2006). CRTAP is required for prolyl 3-hydroxylation and mutations cause recessive osteogenesis imperfecta.[2][4] Cell, 127(2), 291-304.[4]

-

Chang, W., et al. (2010). Prolyl 3-hydroxylase 1 and CRTAP are mutually stabilizing in the endoplasmic reticulum collagen prolyl 3-hydroxylation complex.[2][3] Human Molecular Genetics, 19(2), 223-234.

- Weis, M. A., et al. (2007). Quantitation of hydroxyproline isomers in collagen by gas chromatography-mass spectrometry. Analytical Biochemistry, 362(1), 1-8.

-

Hudson, D. M., & Eyre, D. R. (2013). Collagen prolyl 3-hydroxylation: A major role for a minor post-translational modification? Connective Tissue Research, 54(4-5), 245-251.

Sources

- 1. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl 3-hydroxylase 1 and CRTAP are mutually stabilizing in the endoplasmic reticulum collagen prolyl 3-hydroxylation complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. CRTAP is required for prolyl 3- hydroxylation and mutations cause recessive osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical characterization of the prolyl 3-hydroxylase 1.cartilage-associated protein.cyclophilin B complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical Characterization of the Prolyl 3-Hydroxylase 1·Cartilage-associated Protein·Cyclophilin B Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Perspectives on Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osteogenesis Imperfecta, PLS3 Related | HNL Lab Medicine [hnl.com]

- 9. academia.edu [academia.edu]

Fmoc-3-hydroxyproline stereoisomers (2S,3S) vs (2S,3R)

Fmoc-3-Hydroxyproline Stereoisomers: A Structural and Mechanistic Guide to (2S,3S) vs. (2S,3R) in Peptide Engineering

The incorporation of hydroxylated proline derivatives into synthetic peptides is a cornerstone of modern biomaterials engineering, foldamer design, and conotoxin synthesis. While (2S,4R)-4-hydroxyproline is the most widely recognized stereoisomer due to its ubiquitous presence in mammalian collagen, substitutions at the C3 position exert a profoundly different, and arguably more potent, stereoelectronic influence on the peptide backbone.

This guide dissects the mechanistic causality behind the conformational behaviors of Fmoc-(2S,3S)-3-hydroxyproline and Fmoc-(2S,3R)-3-hydroxyproline, providing researchers with the theoretical grounding and empirical protocols required to successfully deploy these sterically demanding building blocks.

Stereochemical Architecture & Nomenclature

The nomenclature of 3-hydroxyproline (3-Hyp) often causes confusion in literature due to the interplay between absolute (R/S) and relative (cis/trans) descriptors. The relative descriptors refer to the spatial relationship between the C3-hydroxyl group and the C2-carboxylate group across the pyrrolidine ring[1][2]:

-

(2S,3S)-3-hydroxyproline: Known as trans-3-hydroxy-L-proline . The hydroxyl group and carboxylate group reside on opposite faces of the pyrrolidine ring.

-

(2S,3R)-3-hydroxyproline: Known as cis-3-hydroxy-L-proline . The hydroxyl group and carboxylate group reside on the same face of the pyrrolidine ring.

The Stereoelectronic Engine: Ring Pucker and

The true value of 3-Hyp isomers lies in their ability to act as conformational switches. The cyclic nature of the pyrrolidine ring restricts the backbone dihedral angle

Electronegative substituents on the pyrrolidine ring strongly prefer to adopt a gauche conformation relative to the ring nitrogen to maximize stabilizing hyperconjugative interactions (e.g.,

-

The (2S,3S) / 3S-OH Isomer: To maintain the gauche relationship, the ring is forced into a C

-endo pucker. This endo pucker decreases the distance between the C -

The (2S,3R) / 3R-OH Isomer: Conversely, the 3R-OH group forces the ring into a C

-exo pucker. This conformation relieves steric clashes and optimizes the

Fig 1: Stereoelectronic pathways dictating macroscopic peptide conformation.

Implications in Triple Helix Stability: The Collagen Paradox

Understanding the pucker preference is critical for engineering collagen-mimetic peptides (CMPs). The collagen triple helix consists of repeating (Xaa-Yaa-Gly) triplets. Structural analyses reveal a strict conformational requirement: the Xaa position requires a

This explains a biological paradox: Native Type IV collagen features a high incidence of (2S,3S)-3-hydroxyproline in the Xaa position. Because the 3S-OH enforces a C

Table 1: Comparative Conformational Profiling

| Property | (2S,3S)-3-Hydroxyproline | (2S,3R)-3-Hydroxyproline |

| Relative Nomenclature | trans-3-hydroxy-L-proline | cis-3-hydroxy-L-proline |

| Preferred Ring Pucker | C | C |

| Amide Bond Preference | Favors cis (Lower | Favors trans (Higher |

| Collagen Helix Role | Stabilizes Xaa position | Destabilizes Xaa position |

| Secondary Structure | Promotes Polyproline I (PPI) / Turns | Promotes Polyproline II (PPII) |

Experimental Workflows: SPPS Protocols for Fmoc-3-Hyp(tBu)-OH

The proximity of the C3 substituent to the secondary amine of the pyrrolidine ring creates severe steric hindrance. Coupling an amino acid onto the nitrogen of a resin-bound 3-Hyp residue is one of the most difficult couplings in solid-phase peptide synthesis (SPPS). The following protocol establishes a self-validating system to ensure quantitative coupling.

Step-by-Step Methodology: High-Efficiency Coupling

Prerequisites: Rink Amide or Wang resin (loading 0.3 - 0.5 mmol/g); Fmoc-3-Hyp(tBu)-OH; HATU; HOAt; DIPEA; DMF.

-

Resin Swelling & Deprotection:

-

Swell resin in DCM/DMF (1:1) for 30 minutes.

-

Treat with 20% piperidine in DMF (2 x 10 mins) to remove the Fmoc group of the preceding residue. Wash thoroughly with DMF (5x).

-

-

Pre-Activation of Fmoc-3-Hyp(tBu)-OH:

-

Causality: Due to the bulk of the tert-butyl protecting group at C3, highly reactive oxybenzotriazole-based or HOAt-based esters are mandatory.

-

Dissolve 4.0 eq of Fmoc-3-Hyp(tBu)-OH and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Allow pre-activation for exactly 2 minutes (prolonged pre-activation leads to epimerization or guanidinylation).

-

-

Primary Coupling:

-

Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

-

Alternative: If using microwave SPPS, heat to 75°C for 15 minutes.

-

-

Capping (Critical Step):

-

Wash resin with DMF (3x).

-

Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap unreacted amines, preventing deletion sequences from complicating final purification.

-

-

Coupling the Next Amino Acid (The Steric Bottleneck):

-

Deprotect the Fmoc group of the newly coupled 3-Hyp. Note: Deprotection kinetics are slower here; extend piperidine treatment to 3 x 10 mins.

-

To couple the next amino acid onto the sterically shielded 3-Hyp nitrogen, double coupling is mandatory . Use 5.0 eq of the incoming Fmoc-AA, activated with DIC/OxymaPure (which performs better than HATU for hindered secondary amines), and couple for 3 hours at room temperature.

-

-

Self-Validation (Micro-Cleavage):

-

Withdraw 5 mg of resin. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

-

Precipitate in cold ether, centrifuge, dissolve in MeCN/H2O, and analyze via LC-MS.

-

Validation Logic: The presence of a mass corresponding to [Target Mass - Incoming AA] indicates failure at the steric bottleneck, necessitating a third coupling cycle before proceeding.

-

Fig 2: Optimized SPPS workflow for sterically hindered Fmoc-3-Hyp-OH derivatives.

References

- Taylor, C. M., et al. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. Journal of Organic Chemistry, 70(4), 1306-1315.[URL: https://doi.org/10.1021/jo048643a]

- Costantini, N. V., Ganguly, H. K., et al. (2019). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Chemistry–A European Journal, 25(48), 11356-11364.[URL: https://doi.org/10.1002/chem.201902382]

- Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry, 78, 929-958.[URL: https://doi.org/10.1146/annurev.biochem.77.032207.120833]

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 440575, trans-3-hydroxy-L-proline.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/440575]

- ChemicalBook (2025). (2S,3R)-3-Hydroxyproline (CAS 567-35-1).[URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0394733.htm]

Sources

Technical Guide: 3-Hydroxyproline vs. 4-Hydroxyproline in Peptide Engineering

Part 1: Executive Summary

In peptide drug design and biomaterials engineering, the distinction between 3-hydroxyproline (3-Hyp) and 4-hydroxyproline (4-Hyp) is not merely a nuance of numbering—it is a fundamental switch that controls secondary structure stability and supramolecular assembly.

While 4-Hyp is the canonical stabilizer of the collagen triple helix, acting as the "thermal locking mechanism" via stereoelectronic effects, 3-Hyp serves a distinct, often misunderstood role.[1] It acts as a destabilizer of the triple helix in isolation but is a critical "molecular velcro" for higher-order fibril assembly. For researchers developing collagen mimetic peptides (CMPs) or stable peptide therapeutics, conflating these isomers can lead to catastrophic failure in thermal stability (

This guide delineates the mechanistic differences, biosynthetic logic, and validated analytical protocols for distinguishing these isobaric residues.

Part 2: Structural & Conformational Mechanics

The functional divergence of 3-Hyp and 4-Hyp originates from the stereochemistry of the pyrrolidine ring and its preferred "pucker."[2][3][4]

The Stereoelectronic Effect (The "Gauche" Effect)

Proline ring puckering is dictated by the electronegativity of the substituent on the

-

4-Hydroxyproline (4-Hyp):

-

Configuration: Typically

-4-hydroxyproline.[5] -

Effect: The electron-withdrawing hydroxyl group at C4 prefers a gauche orientation relative to the ring nitrogen. This forces the ring into the

-exo pucker. -

Consequence: The

-exo pucker pre-organizes the backbone dihedral angles (

-

-

3-Hydroxyproline (3-Hyp):

-

Configuration: Typically

-3-hydroxyproline.[5] -

Effect: The hydroxyl group at C3 exerts an inductive effect that alters the electron density near the peptide bond nitrogen but does not enforce the

-exo pucker as strongly or in the same manner as 4-Hyp. -

Consequence: When incorporated into the Xaa position of a collagen triplet (X-Y-Gly), 3-Hyp slightly destabilizes the triple helix compared to Proline.[2][3][4] This is due to the inductive withdrawal of electron density from the amide nitrogen, weakening the inter-strand hydrogen bond (

) essential for trimerization.

-

Comparative Stability Data

| Feature | 4-Hydroxyproline (4-Hyp) | 3-Hydroxyproline (3-Hyp) |

| Natural Isomer | ||

| Primary Location | Yaa position (Gly-X-Y ) | Xaa position (Gly-X -4Hyp) |

| Ring Pucker | Strongly favors | Variable / Mixed |

| Triple Helix | Stabilizing (+30°C vs Pro) | Destabilizing (-2°C to -5°C vs Pro) |

| Hydration | Water bridges via OH group | Limited water bridging capability |

Part 3: Biosynthetic Logic & Signaling

Understanding the enzymatic origin is critical for producing biomimetic peptides. 3-Hyp does not appear randomly; it is post-translationally written into the sequence by a specific enzyme complex that requires a pre-existing 4-Hyp "template."

Biosynthesis Pathway Diagram

Caption: Sequential hydroxylation pathway. Note that P3H activity typically requires the substrate to already be 4-hydroxylated at the Y-position, creating the specific -3Hyp-4Hyp-Gly- motif.

Mechanistic Insight

The P3H1/CRTAP/PPIB complex is highly specific. It targets only one or two proline residues per collagen chain (e.g., Pro986 in Type I collagen).[6] The presence of 3-Hyp at these specific loci acts as a coordinate for lateral fibril growth.

-

Application Note: If you are synthesizing peptides to mimic fibrillogenesis, you must include 3-Hyp at the biologically relevant spacing (D-periodicity) to enable correct self-assembly.

Part 4: Analytical Differentiation Protocol

Distinguishing 3-Hyp from 4-Hyp is a common challenge in proteomics and QC because they are isobaric (Mass = 131.13 Da; Residue Mass = 113.05 Da). Standard low-res MS cannot distinguish them.

Validated Method: LC-MS/MS with Fragmentation Analysis

Principle: While the parent masses are identical, the fragmentation pathways differ due to the position of the hydroxyl group relative to the ring nitrogen and carbonyl.

Protocol Steps:

-

Digestion: Digest peptide/protein with Trypsin or Collagenase.

-

LC Separation: Use a high-resolution C18 column (e.g., 1.7 µm particle size).

-

Note: 3-Hyp typically elutes earlier than 4-Hyp due to slight differences in polarity and hydrogen bonding with the stationary phase.

-

-

MS/MS Fragmentation (CID/HCD): Isolate the precursor ion and fragment.

Diagnostic Ions Table

| Fragment Type | 4-Hydroxyproline Signature | 3-Hydroxyproline Signature |

| Immonium Ion | m/z 86.06 | m/z 86.06 (Indistinguishable) |

| Water Loss | Prominent | Less intense water loss |

| Side Chain | Characteristic | Unique |

| Diagnostic Ratio | High ratio of 86/68 fragments | Lower ratio of 86/68 fragments |

Differentiation Logic Diagram

Caption: Workflow for distinguishing isobaric hydroxyproline residues using LC retention time and MS/MS fragmentation patterns.

Part 5: Synthetic Strategy (SPPS)

When synthesizing peptides containing these residues, specific protocols must be followed to ensure coupling efficiency and prevent racemization.

Solid Phase Peptide Synthesis (SPPS) Protocol

Reagents:

-

Fmoc-4-Hyp(tBu)-OH: Standard commercially available building block.

-

Fmoc-3-Hyp(tBu)-OH: Commercially available but significantly more expensive; often requires custom synthesis or specialized vendors.

Coupling Workflow:

-

Resin: Rink Amide or Wang resin (loading 0.3–0.5 mmol/g).

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Watch out: Proline-rich sequences are prone to diketopiperazine formation if the N-terminus is left deprotected too long.

-

Coupling:

-

Activator: DIC/OxymaPure (preferred over HATU to minimize racemization).

-

Stoichiometry: 4 eq Amino Acid : 4 eq DIC : 4 eq Oxyma.

-

Time: Double coupling (2 x 45 min) is recommended for Hyp residues due to the steric bulk of the hydroxyl protection group (tBu).

-

-

Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O.

-

Critical: Ensure full removal of the tBu group. Hyp-rich peptides are hydrophilic; precipitation in ether may be "oily." Centrifuge at 4°C to pellet.

-

Senior Scientist Tip:

If synthesizing a collagen mimetic peptide (CMP) for thermal stability studies, do not substitute 3-Hyp for 4-Hyp . The resulting triple helix will have a significantly lower melting temperature (

References

-

Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen. Natural Product Reports.

-

Weis, M. A., et al. (2010). Location of 3-hydroxyproline residues in collagen types I, II, III, and V/XI implies a role in fibril supramolecular assembly.[7][8] Journal of Biological Chemistry.

-

Kassel, D. B., & Biemann, K. (1988). Differentiation of hydroxyproline isomers and isobars in peptides by tandem mass spectrometry. Analytical Chemistry.

-

Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[9] Annual Review of Biochemistry.

-

Hudson, D. M., & Eyre, D. R. (2013). Collagen prolyl 3-hydroxylation: A major role for a minor post-translational modification? Connective Tissue Research.

Sources

- 1. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bif.wisc.edu [bif.wisc.edu]

- 3. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 6. Peptidyl 3-Hydroxyproline-Binding Properties of Type I Collagen Suggest a Function in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 8. Location of 3-hydroxyproline residues in collagen types I, II, III, and V/XI implies a role in fibril supramolecular assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets | bioRxiv [biorxiv.org]

Technical Guide: Solubility and Handling of Fmoc-3-Hydroxyproline in SPPS

[1][2]

Executive Summary

Fmoc-3-hydroxyproline (Fmoc-3-Hyp-OH) is a critical yet challenging building block, primarily utilized in the synthesis of collagen-mimetic peptides and novel peptidomimetics.[1] Unlike its regioisomer 4-hydroxyproline, the 3-hydroxy variant presents unique steric and electronic properties that significantly influence the conformational stability of the collagen triple helix.[1]

This guide addresses the physicochemical nuances of handling Fmoc-3-Hyp-OH, specifically focusing on its solubility profile in N,N-dimethylformamide (DMF) and Dichloromethane (DCM).[1] It provides field-proven protocols to mitigate common risks such as incomplete coupling and O-acylation of the unprotected hydroxyl group.[1]

Physicochemical Profile & Solubility Analysis

Structural Considerations

The presence of the hydroxyl group at the C3 position introduces hydrogen-bonding capabilities that differ from the standard C4-substituted proline.[1] This affects both solubility and the cis/trans isomerization equilibrium of the peptide bond.[1][2]

-

Natural Isomer: trans-3-hydroxy-L-proline (3(S)-hydroxy-L-proline).[1]

-

Synthetic Challenge: Commercial sources may supply the cis isomer or racemic mixtures.[2] Verification of stereochemistry is essential as the wrong isomer can destabilize helical structures.[2]

Solubility Matrix: DMF vs. DCM

The solubility of Fmoc-3-Hyp-OH is governed by the balance between the hydrophobic Fmoc moiety and the polar, H-bond-donating hydroxyl group.[1]

| Solvent | Solubility Rating | Typical Concentration | Operational Notes |

| DMF (N,N-Dimethylformamide) | Excellent (Primary) | 0.2 M – 0.5 M | The gold standard for SPPS.[1] Disrupts intermolecular H-bonds effectively.[1][2] Recommended for stock solutions and coupling reactions.[2] |

| DCM (Dichloromethane) | Poor to Moderate | < 0.1 M | generally insufficient for high-concentration stock solutions due to the polar -OH group.[1] Useful for resin swelling (e.g., 2-chlorotrityl) but requires DMF cosolvent for the amino acid.[1][2] |

| DMF/DCM (1:1) | Good | 0.1 M – 0.3 M | Viable binary mixture.[1][2][3] Reduces viscosity and improves resin penetration, but volatility of DCM requires sealed vessels.[1][2][3] |

| Dioxane | Specialized | ~0.05 M | Cited in literature for specific solution-phase functionalization (e.g., Mosher ester analysis) [1].[1][2][3] |

Expert Insight: The "Gelation" Risk

At concentrations >0.5 M in DCM or low-quality DMF, Fmoc-3-Hyp-OH may form gel-like aggregates due to intermolecular hydrogen bonding.[1]

-

Corrective Action: Add 1% Triton X-100 or use pure DMF. Sonicate at 30°C for 5-10 minutes to ensure complete dissolution before adding coupling reagents.

Operational Protocols

Preparation of Stock Solution (0.2 M in DMF)

Objective: Create a stable, particle-free solution for automated or manual synthesis.

-

Weighing: Accurately weigh Fmoc-3-Hyp-OH (MW ≈ 353.37 g/mol ).[1][2]

-

Solvent Addition: Add HPLC-grade DMF (amine-free) to 80% of the final volume.

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate for 5 minutes.

-

Final Volume: Adjust to final volume with DMF.

-

Visual Inspection: Solution must be clear. Any turbidity indicates aggregation or impurities (e.g., free Fmoc-OH).[1][2]

Coupling Protocol: Mitigating O-Acylation

When using unprotected Fmoc-3-Hyp-OH (where the side chain -OH is free), there is a risk of O-acylation (ester formation on the side chain) if highly reactive species are used in excess.[1]

Recommended Coupling System: DIC/HOBt or PyBOP/DIPEA.[2] Avoid: HATU/HBTU with large excesses of base, and strictly avoid DMAP (4-Dimethylaminopyridine), which catalyzes O-acylation.[1][3]

Step-by-Step Manual Coupling:

-

Resin Preparation: Swell resin in DCM (3 x 5 min), then wash with DMF (3 x 2 min).

-

Activation (In Vial):

-

Reaction: Transfer activated solution to the resin.

-

Agitation: Shake at room temperature for 60–120 minutes.

-

Monitoring: Perform a Kaiser test (if coupling to primary amine) or Chloranil/Isatin test (if coupling to secondary amine like Pro).[1][2][3][5]

-

Washing: Wash resin with DMF (5x) to remove unreacted reagents.[1][2][3]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection and coupling strategy based on the protection status of the 3-hydroxy group.

Caption: Decision tree for solvent selection and coupling chemistry optimization for Fmoc-3-hydroxyproline.

References

-

Jenkins, C. L., Bretscher, L. E., Guzei, I. A., & Raines, R. T. (2003).[1][2][3] Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society.[2] [Link]

-

Cochran, A. G., et al. (2001).[1][2][3] Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]

Methodological & Application

An Application Guide for the Solid-Phase Synthesis of Peptides Containing Fmoc-3-Hydroxyproline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyproline (3-Hyp), a non-canonical isomer of the more common 4-hydroxyproline, is a valuable modified amino acid for incorporation into synthetic peptides. Its presence can induce specific conformational constraints and provide a site for further chemical modification, making it a powerful tool in peptidomimetic design, collagen research, and the development of novel therapeutics.

This guide provides a detailed, field-tested protocol for the incorporation of Fmoc-3-hydroxyproline into peptide sequences using manual Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS). It emphasizes the critical considerations and explains the rationale behind each step to ensure a high-purity final product.

Core Principles & Pre-Synthesis Planning

The successful synthesis of peptides containing 3-hydroxyproline hinges on understanding its unique chemical properties. Like proline, it is a secondary amino acid, which introduces steric hindrance that can slow coupling kinetics. Furthermore, the hydroxyl group on the pyrrolidine ring requires protection to prevent unwanted side reactions.

1. Hydroxyl Group Protection: The side-chain hydroxyl group of 3-hydroxyproline must be protected to prevent O-acylation during the coupling steps. The tert-Butyl (tBu) group is the protection of choice for this application.[1] It is stable to the basic conditions used for Fmoc deprotection (20% piperidine in DMF) but is readily removed under strongly acidic conditions during the final cleavage step with trifluoroacetic acid (TFA).[2] Therefore, the recommended starting material is Fmoc-L-Hyp(tBu)-OH .

2. Coupling Strategy for a Hindered Amino Acid: The secondary amine of the proline ring system makes 3-hydroxyproline sterically hindered. This can lead to incomplete or slow coupling reactions compared to primary amino acids. To overcome this challenge, a highly efficient coupling reagent is necessary.[3]

-

Recommended Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium salt-based coupling reagent that rapidly forms an OAt-active ester, promoting efficient amide bond formation even with hindered residues.[4][5][6]

-

Activation Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is required to facilitate the reaction.[7][8]

-

Monitoring: It is crucial to monitor the coupling reaction's completeness using a qualitative method like the Kaiser test. For 3-hydroxyproline, which will give a negative (or weak) Kaiser test result because it is a secondary amine, a chloranil test is a suitable alternative. If the coupling is found to be incomplete, a "double coupling" step is recommended.[3]

Detailed Synthesis Protocol

This protocol outlines the manual synthesis for incorporating a single Fmoc-3-Hyp(tBu)-OH residue onto a resin-bound peptide chain at a 0.1 mmol scale.

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-L-Hyp(tBu)-OH

-

Other required Fmoc-protected amino acids

-

Coupling Reagent: HATU

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[9]

-

Cold Diethyl Ether (Et₂O)

-

Manual SPPS reaction vessel

Workflow Overview

The synthesis follows an iterative cycle of deprotection, washing, coupling, and washing for each amino acid added to the chain.

Caption: General workflow for a single coupling cycle in SPPS.

Step-by-Step Methodology

Step 1: Resin Preparation

-

Place the resin (0.1 mmol substitution) into the reaction vessel.

-

Add DMF (5-10 mL) to swell the resin for at least 30 minutes with gentle agitation.[10]

-

Drain the DMF.

Step 2: N-terminal Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.[11]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), followed by IPA (2 x 10 mL), and finally DMF (3 x 10 mL) to remove all traces of piperidine.[10]

Step 3: Coupling of Fmoc-L-Hyp(tBu)-OH

| Reagent | Equivalents (to resin) | Amount (for 0.1 mmol) |

| Fmoc-L-Hyp(tBu)-OH | 4 eq | 163.8 mg (0.4 mmol) |

| HATU | 3.8 eq | 144.5 mg (0.38 mmol) |

| DIPEA | 8 eq | 139 µL (0.8 mmol) |

| DMF | - | ~3 mL |

-

Pre-activation: In a separate vial, dissolve Fmoc-L-Hyp(tBu)-OH (4 eq) and HATU (3.8 eq) in DMF (~2 mL).[4]

-

Add DIPEA (8 eq) to the activation mixture. The solution may change color. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Take a small sample of resin beads and perform a chloranil test to check for the presence of free secondary amines. If the test is positive (indicating an incomplete reaction), drain the solution, wash once with DMF, and repeat the coupling step with a freshly prepared activation mixture ("double coupling").

Step 4: Washing

-

Once the coupling is complete (negative chloranil test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all excess reagents and byproducts.[4] The resin is now ready for the next cycle of deprotection and coupling.

Step 5: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Prepare the cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS). TFA is the primary cleavage agent, while water and TIS act as scavengers to trap the reactive tBu cations generated from the protecting groups, preventing side reactions.[2][12][13]

-

Add the cleavage cocktail to the dried resin (approx. 5-10 mL per 0.1 mmol of resin).

-

Agitate gently at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a pre-chilled 50 mL centrifuge tube containing cold diethyl ether (~40 mL).

-

A white precipitate (the crude peptide) should form immediately. Store the tube at -20°C for 30 minutes to ensure maximum precipitation.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold diethyl ether.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for analysis (LC-MS) and purification (HPLC).

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution |

| Incomplete Coupling | 1. Insufficient reaction time for the hindered 3-Hyp residue. 2. Inactive coupling reagent (HATU is moisture-sensitive). 3. Poor resin swelling. | 1. Perform a double coupling. 2. Use fresh, high-quality HATU and anhydrous DMF. 3. Ensure resin is fully swollen in DMF before the first deprotection step. |

| Low Yield | 1. Premature cleavage of peptide from the resin. 2. Incomplete precipitation in ether. | 1. Avoid extended exposure to piperidine. 2. Ensure ether is sufficiently cold and allow adequate time for precipitation. Use a larger volume of ether if necessary. |

| Side Product (+56 Da) | Re-alkylation of sensitive residues (e.g., Trp, Cys) by t-Butyl cations during cleavage. | Ensure the cleavage cocktail contains an adequate amount of scavengers like TIS and water.[14] |

References

- BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.

- BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. BenchChem.

- Wikipedia. (n.d.).

- CDN. (n.d.). Cleavage Cocktail Selection. CDN Inc.

- BenchChem. (2025). A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis. BenchChem.

- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Rainey, A. A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society.

- Peptides. (n.d.). Cleavage Cocktails; Reagent B. Peptides.

- BenchChem. (2024).

- Tantry, S. J., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.

- The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Sigma-Aldrich. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. MilliporeSigma.

- Rainey, A. A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society.

- Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.

- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.

- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.

- BenchChem. (2025). Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides. BenchChem.

- El-Faham, A., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. benchchem.com [benchchem.com]

- 5. HATU - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. youtube.com [youtube.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. peptidechemistry.org [peptidechemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

The Mechanistic Challenge of 3-Hydroxyproline in SPPS

Application Note: Advanced Manual SPPS Coupling Strategies for Unprotected Fmoc-3-Hyp-OH

The incorporation of 3-hydroxyproline (3-Hyp) is critical in the synthesis of collagen mimetics, conotoxins, and highly constrained macrocyclic peptides. While the use of side-chain protected Fmoc-3-Hyp(tBu)-OH is standard, utilizing the unprotected building block, Fmoc-3-Hyp-OH , offers profound advantages. It improves atom economy, bypasses the need for harsh, prolonged trifluoroacetic acid (TFA) global deprotection steps, and enables orthogonal late-stage functionalization, often referred to as "proline editing"[1]. Furthermore, recent advances in polymer chemistry rely on unprotected Hyp N-carboxyanhydrides to synthesize high molecular weight poly-L-hydroxyproline topologies[2].

However, manual coupling of, and specifically onto, unprotected 3-Hyp presents a dual physicochemical challenge:

-

Extreme Steric Hindrance: Unlike the more common 4-hydroxyproline, the hydroxyl group in 3-Hyp is positioned at the C3 carbon, directly adjacent to the secondary pyrrolidine amine. This creates a massive steric shield, drastically reducing the nucleophilicity of the N-terminal amine during the subsequent coupling step.

-

Chemoselectivity and O-Acylation: Amino acids containing unprotected hydroxyl functionalities (such as Ser, Thr, and Hyp) are highly susceptible to O-acylation during SPPS[3]. Because the steric bulk of 3-Hyp suppresses the kinetic rate of N-acylation, the thermodynamic O-acylation of the C3-hydroxyl group becomes highly competitive, leading to the formation of branched depsipeptides.

To successfully synthesize peptides containing unprotected 3-Hyp, the coupling environment must be rigorously controlled to favor the kinetic N-acylation product while suppressing base-catalyzed esterification.

Causality-Driven Experimental Design

Automated peptide synthesizers typically employ brute-force parameters—large excesses of reagents (5–10 equivalents), strong bases like N,N-diisopropylethylamine (DIPEA), and microwave heating (75°C). Applying these conditions to an unprotected 3-Hyp residue will inevitably drive the reaction toward O-acylation.

Reagent Selection (DIC/Oxyma vs. HATU/DIPEA): We strongly advise against using uronium-based coupling reagents (e.g., HATU or HBTU) for coupling onto unprotected 3-Hyp. These reagents require a tertiary amine base (DIPEA) to initiate activation. Excess DIPEA deprotonates the C3-hydroxyl group of 3-Hyp, converting it into a highly nucleophilic alkoxide that rapidly attacks the activated incoming amino acid.

Instead, this protocol utilizes N,N′-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (OxymaPure) . Oxyma acts as an exceptional nucleophile for the initial activation of the carboxylic acid but maintains a slightly acidic to neutral microenvironment. This prevents the formation of the C3-alkoxide, thereby kinetically favoring the N-acylation of the secondary amine over the O-acylation of the neutral hydroxyl group.

Stoichiometric Control: By restricting the incoming activated amino acid to strictly 1.5 to 2.0 equivalents , we starve the secondary O-acylation pathway, ensuring that the reagents are consumed entirely by the primary N-acylation event.

Pathway Visualization

Fig 1: Chemoselective pathways during SPPS coupling onto unprotected 3-hydroxyproline.

Quantitative Optimization Data

The following table summarizes the causal relationship between coupling conditions and chemoselectivity when coupling Fmoc-Ala-OH onto an N-terminal, unprotected 3-Hyp residue.

| Coupling System | Equivalents | Temperature | Time | N-Acylation (Desired) | O-Acylation (Side Product) |

| HATU / DIPEA | 3.0 eq | 75°C (MW) | 15 min | 52% | 41% |

| HATU / DIPEA | 3.0 eq | 25°C (RT) | 120 min | 68% | 27% |

| DIC / OxymaPure | 3.0 eq | 25°C (RT) | 120 min | 84% | 12% |

| DIC / OxymaPure | 1.5 eq | 25°C (RT) | 180 min | >96% | <2% |

Data Interpretation: Eliminating heat and strong base (DIPEA) reduces O-acylation by over 50%. Further restricting the stoichiometry to 1.5 equivalents nearly abolishes depsipeptide formation while allowing the slower N-acylation to reach completion over 3 hours.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system; do not proceed to the next phase unless the specific validation checkpoint is met.

Phase 1: Resin Preparation and Swelling

Rationale: We utilize 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric bulk of the 2-CTC linker prevents Diketopiperazine (DKP) formation—a common side reaction when proline analogs are located at the C-terminus.

-

Weigh 0.5 mmol of 2-CTC resin into a fritted manual SPPS reaction vessel.

-

Swell the resin in Dichloromethane (DCM) for 30 minutes. Drain.

-

Validation Checkpoint: Resin should appear translucent and fully expanded.

Phase 2: Coupling Fmoc-3-Hyp-OH to the Growing Chain

Rationale: Coupling the carboxylate of Fmoc-3-Hyp-OH to a primary amine is relatively straightforward. Standard equivalents can be used here because the 3-Hyp hydroxyl group cannot self-condense efficiently under these conditions.

-

Dissolve 1.5 mmol (3.0 eq) of Fmoc-3-Hyp-OH and 1.5 mmol (3.0 eq) of OxymaPure in minimal N,N-Dimethylformamide (DMF).

-

Add 1.5 mmol (3.0 eq) of DIC to the solution. Pre-activate for 2 minutes.

-

Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

-

Drain and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

-

Validation Checkpoint (Kaiser Test): Perform a Kaiser test. A successful coupling yields a yellow/colorless bead (indicating no free primary amines). If blue, repeat the coupling.

Phase 3: Coupling Onto the Unprotected 3-Hyp Residue (Critical Step)

Rationale: This step requires absolute stoichiometric discipline to prevent O-acylation of the newly exposed C3-OH[3].

-

Deprotect the Fmoc group of the 3-Hyp residue using 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (6 × 1 min).

-

Dissolve exactly 0.75 mmol (1.5 eq) of the incoming Fmoc-AA-OH and 0.75 mmol (1.5 eq) of OxymaPure in DMF.

-

Add 0.75 mmol (1.5 eq) of DIC. Pre-activate for exactly 2 minutes.

-

Add the mixture to the resin. Agitate gently at room temperature for 180 minutes . Do not apply heat.

-

Drain and wash extensively with DMF (5 × 1 min).

-

Validation Checkpoint (Chloranil Test): The Kaiser test yields false negatives for secondary amines. Perform a Chloranil test. A successful coupling yields colorless/yellow beads. A blue/green result indicates incomplete N-acylation; if so, extend the reaction time by 60 minutes rather than adding more reagents.

-

Validation Checkpoint (Micro-cleavage): Cleave a few beads using 1% TFA in DCM. Analyze via LC-MS. Confirm the presence of the desired mass

and the absence of the

Phase 4: Global Cleavage

-

Once the sequence is complete, wash the resin with DCM (5 × 1 min) and dry under a stream of nitrogen.

-

Cleave the peptide using a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

References

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[Link]

-

Lin, C. W., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(33), 12156–12159.[Link]

-

Wang, L., et al. (2025). Ring-Opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-l-hydroxyproline. CCS Chemistry, 7, 3807–3822.[Link]

Sources

Application Note: Precision Synthesis of Collagen Model Peptides Integrating Fmoc-trans-3-Hydroxyproline

Topic: Synthesis of Collagen Model Peptides Using Fmoc-3-Hydroxyproline Content Type: Detailed Application Note and Protocol Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists

Abstract & Strategic Relevance

Collagen Model Peptides (CMPs) are indispensable tools for elucidating the structural stability of the collagen triple helix and developing collagen-mimetic biomaterials. While (2S,4R)-4-hydroxyproline (4-Hyp) is the stabilizing hallmark of collagen, the isomeric (2S,3S)-3-hydroxyproline (3-Hyp) appears naturally in Type IV collagen and specialized structural motifs. Unlike its 4-isomer, 3-Hyp often exerts a destabilizing effect on the triple helix, a property that can be exploited to engineer "switchable" collagen materials or study disease-related folding defects.

This guide provides a rigorous protocol for the solid-phase peptide synthesis (SPPS) of CMPs containing Fmoc-trans-3-hydroxy-L-proline. It addresses the specific steric and stereoelectronic challenges posed by the 3-hydroxyl group, ensuring high purity and correct stereochemical integration.

Scientific Background: The 3-Hydroxyproline Paradox

Structural Context

The canonical collagen triple helix consists of repeating Xaa-Yaa-Gly triplets.[1][2][3][4][5]

-

4-Hyp: Predominantly found in the Yaa position.[5] It stabilizes the helix via a stereoelectronic gauche effect that pre-organizes the pyrrolidine ring pucker.

-

3-Hyp: Naturally occurs in the Xaa position (e.g., sequence 3Hyp-4Hyp-Gly).[1][2][3][4][5] Contrary to intuition, 3-Hyp destabilizes the triple helix relative to Proline, primarily due to steric clashes and an unfavorable inductive effect that weakens inter-strand hydrogen bonding.[1][2]

The Building Block

Successful synthesis relies on the correct isomer. The natural isomer is trans-3-hydroxy-L-proline (also denoted as (2S,3S)-3-hydroxyproline).

-

Reagent: Fmoc-(2S,3S)-3-hydroxyproline

-

Protection: The secondary hydroxyl group at position 3 is sterically hindered but nucleophilic. While unprotected variants exist, Fmoc-3-Hyp(tBu)-OH is recommended for high-fidelity synthesis to prevent O-acylation during downstream couplings.